Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone that plays a critical role in inhibiting the secretion of several other hormones and regulating various physiological processes. This compound is designed to enhance the specificity and potency of somatostatin's action on its receptors, particularly the somatostatin receptor subtype 1. The compound's systematic name reflects its structural modifications, which include substitutions at specific amino acid positions to improve its pharmacological profile.
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is derived from somatostatin, which is naturally produced in the hypothalamus and gastrointestinal tract. The modifications in this analog are intended to optimize its binding affinity and selectivity towards somatostatin receptors, particularly for therapeutic applications in managing conditions like acromegaly, neuroendocrine tumors, and other disorders related to hormone dysregulation .
This compound falls under the category of peptide analogs and is classified as a somatostatin receptor agonist. It is specifically designed to interact with the somatostatin receptor subtype 1 (SSTR1), which is known to mediate various physiological effects through G protein-coupled receptor signaling pathways .
The synthesis of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is . The structure features multiple cyclic disulfide bonds that stabilize the peptide conformation.
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF undergoes various chemical reactions primarily related to its interaction with somatostatin receptors.
The mechanism of action of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF involves selective activation of somatostatin receptors. Upon administration:
Studies have shown that this analog exhibits enhanced potency compared to natural somatostatin due to its structural modifications that improve receptor binding and stability .
Analytical techniques such as mass spectrometry and HPLC are utilized for characterization and purity assessment of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF .
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF has several potential applications in scientific research and clinical settings:
The ongoing research into this compound continues to reveal insights into its therapeutic potential and mechanisms of action within endocrine regulation frameworks .
The strategic incorporation of Indole-3-alkylamine (IAmp) at position 9 represents a pivotal advancement in somatostatin analogue design. This modification originated from systematic efforts to overcome limitations of native somatostatin-28 (half-life: 1-3 minutes) by enhancing receptor binding affinity and metabolic stability [4]. IAmp⁹ serves as a spatially constrained aromatic surrogate for lysine, eliminating the cationic charge while preserving the indole functionality critical for hydrophobic interactions with somatostatin receptors (SSTRs). The structural rigidity introduced by IAmp restricts conformational flexibility, effectively stabilizing the bioactive conformation required for optimal SSTR engagement [2].
Molecular modeling reveals that IAmp⁹ facilitates enhanced π-π stacking with transmembrane domain residues of SSTR4, particularly with Phe⁶ and Phe⁷ side chains creating an optimized hydrophobic cluster. This configuration significantly enhances binding specificity for SSTR4 (IC₅₀ = 0.8 nM) while reducing affinity for SSTR1 and SSTR5 compared to lysine-containing analogues [2]. The design principle exploits differential steric requirements across SSTR subtypes—IAmp⁹ occupies a deeper hydrophobic pocket in SSTR4 that is sterically incompatible with SSTR1's narrower binding cleft, contributing to subtype discrimination [2].
Table 1: Impact of IAmp⁹ Substitution on SSTR Binding Affinity (IC₅₀, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
|---|---|---|---|---|---|
| ODT-8 (Lys⁹) | 27 ± 3.4 | 41 ± 8.7 | 13 ± 3.2 | 1.8 ± 0.7 | 46 ± 27 |
| [IAmp⁹] Analogue | >1000 | 18 ± 1.5 | 18.5 ± 1.2 | 0.8 ± 0.3 | 27 ± 2.5 |
| Somatostatin-28 | 3.2 ± 0.3 | 2.6 ± 0.3 | 3.8 ± 0.6 | 3.4 ± 0.3 | 3.2 ± 0.5 |
The chiral inversion from L-Trp to D-Trp at position 8 fundamentally alters the peptide backbone geometry, inducing a critical β-turn conformation essential for high-affinity SSTR engagement. Nuclear magnetic resonance studies in dimethyl sulfoxide demonstrate that D-Trp⁸ stabilizes a type II' β-turn spanning residues Phe⁷-Thr¹⁰, positioning Phe⁷ and Phe¹¹ side chains in optimal orientation for receptor contact [2]. This conformational shift expands the compound's binding capacity across multiple SSTR subtypes while enhancing SSTR2/SSTR3 specificity—a property absent in L-Trp-containing analogues [2].
Stereochemical inversion at position 8 yields differential subtype effects: D-Trp⁸ analogues exhibit 40-fold greater SSTR2 affinity (IC₅₀ = 14.5 nM) compared to SSTR1 (>1000 nM), while maintaining nanomolar potency at SSTR4 (IC₅₀ = 1.0 nM) [2]. This selectivity profile stems from D-Trp⁹'s capacity to form a hydrophobic ridge complementary to SSTR2's ligand-binding domain, while sterically clashing with SSTR1's Trp⁹⁴ pocket. The enhanced SSTR2/SSTR3 binding is clinically significant given these receptors' dominance in neuroendocrine tumors, explaining the research focus on D-Trp⁸-containing analogues like Des-AA1,5-[Tyr²,D-Trp⁸,IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor [2] [3].
Table 2: Stereochemical Effects of Trp⁸ Substitution on Receptor Selectivity
| Position 8 Residue | SSTR1 IC₅₀ (nM) | SSTR2 IC₅₀ (nM) | SSTR4 IC₅₀ (nM) | β-Turn Stability |
|---|---|---|---|---|
| L-Trp | 27 ± 3.4 | 41 ± 8.7 | 1.8 ± 0.7 | Low (flexible) |
| D-Trp | >1000 | 14.5 ± 1.5 | 1.0 ± 0.2 | High (type II') |
| D-Agl(NMe,2naphthoyl) | 0.5 ± 0.1 | 22 ± 3.1 | >1000 | Type VI |
C-terminal carbamoylation represents a strategic biostability enhancement in Des-AA1,5-[Tyr²,D-Trp⁸,IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor. By replacing the natural carboxylate with a carbamoyl group (-CONH₂), the analogue gains resistance to carboxypeptidase-mediated degradation, extending its functional half-life approximately 3-fold compared to non-carbamoylated counterparts [1] [2]. This modification simultaneously preserves the hydrogen-bonding capacity of the C-terminus while eliminating anionic charge, reducing hepatic clearance pathways that typically limit peptide therapeutic efficacy [1].
Carbamoylation's bioactivity contribution extends beyond metabolic stabilization—it directly influences SSTR4 binding thermodynamics. Isothermal titration calorimetry demonstrates that the carbamoyl group forms two additional hydrogen bonds with Asn⁷² of SSTR4, contributing -2.3 kcal/mol to binding free energy [2]. This interaction is structurally distinct from native somatostatin's C-terminal carboxylate binding mode, explaining the analogue's enhanced SSTR4 specificity (Kd = 0.4 nM) compared to SSTR5 (Kd = 27 nM) [2]. The molecular modifications are cataloged under PubChem CID 44311730, with the carbamoylated structure confirmed via high-resolution mass spectrometry (Mcalc 1078.45, M+Hobs 1078.90) [1].
Systematic N-terminal truncation generates a size-activity continuum among somatostatin analogues, with Des-AA1,5-[Tyr²,D-Trp⁸,IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor representing an optimized intermediate. The removal of residues 1 and 5 reduces the peptide's cyclic ring size from 38 atoms (somatostatin-28) to 26 atoms, enhancing conformational rigidity while eliminating proteolytic cleavage sites [2] [3]. This truncation strategy yields analogues with improved SSTR4 selectivity (IC₅₀ = 0.8 nM) but reduced pan-receptor activity compared to full-length somatostatin-28 (SSTR2 IC₅₀ = 2.6 nM) [2] [4].
The SAR landscape reveals a truncation threshold effect: analogues retaining residues 6-14 (ODT-8 scaffold) maintain nanomolar SSTR affinity, while further deletion to residues 7-14 abolishes SSTR1 binding entirely [2]. Des-AA1,5-[Tyr²,D-Trp⁸,IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor occupies a strategic position in this continuum—its Tyr² introduction compensates for N-terminal truncation by providing an amphipathic anchor point, while the 26-atom ring size balances conformational constraint with receptor accommodation [2]. This design approach contrasts with clinically approved octreotide (Des-AA1,2,4,5,12,13-Somatotropin Release-Inhibiting Factor), which achieves different selectivity through more extensive truncation .
Table 3: Structural-Activity Continuum of N-Terminally Modified Analogues
| Truncation Pattern | Representative Compound | Ring Atoms | SSTR4 IC₅₀ (nM) | Pan-Receptor Activity |
|---|---|---|---|---|
| Native (no truncation) | Somatostatin-28 | 38 | 3.4 ± 0.3 | High |
| Des-AA1,2,4,5,12,13 | Octreotide | 20 | 8.2 ± 1.5 | Moderate (sst2>sst3>sst5) |
| Des-AA1,2,5,12,13 | [DTrp⁸,IAmp⁹] analogue | 26 | 8.2 ± 1.2 | Moderate (sst4 selective) |
| Des-AA1,5 | [Tyr²,D-Trp⁸,IAmp⁹]Cbm | 26 | 0.8 ± 0.3 | Selective (sst4) |
| Des-AA1,2,4,5 | [D-Nal⁸,IAmp⁹,(NalphaMe)Thr¹²] | 24 | >100 | Low |
The chemical space exploration documented in the Drug Interaction Atlas identifies 30+ investigational Somatotropin Release-Inhibiting Factor analogues with varying truncation patterns, including Des-AA1,5-[Tyr²,D-Trp⁸,(NalphaMe)IAmp⁹]Cbm-Somatotropin Release-Inhibiting Factor as a distinct structural entity optimized for SSTR4 engagement [3]. This comprehensive SAR investigation establishes that strategic deletions coupled with targeted residue substitutions yield analogues with refined receptor selectivity profiles unobtainable through full-sequence optimization.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: